Methyl 12-bromododecanoate
Description
Overview of Omega-Functionalized Esters in Organic Chemistry
Omega-functionalized esters are a class of organic compounds characterized by a long carbon chain with an ester group at one end and a different functional group at the terminal (omega) position. These molecules are of significant interest in organic chemistry because they serve as key intermediates for producing materials with unique properties. researchgate.net The dual functionality allows them to act as bridges between different molecular fragments or to be incorporated into larger structures like polymers.
Fatty acids functionalized at their omega-ends are uncommon in nature but offer distinct chemical and physical properties that make them valuable for industrial applications. researchgate.net They are crucial feedstocks for creating bio-based polymers, advanced lubricants, and specialized surfactants. researchgate.net For instance, omega-3 fatty acid ethyl esters have become important as nutraceutical ingredients in foods and pharmaceuticals. mdpi.com The synthesis of these esters can be achieved through various methods, including the functionalization of natural fats and oils. researchgate.netmdpi.com The ability to introduce functional groups such as hydroxyls, amines, or halogens at the omega position opens up a vast chemical space for the development of new materials and complex molecules. researchgate.netgoogle.com
Significance of Brominated Long-Chain Esters in Synthetic Pathways
Brominated long-chain esters, such as Methyl 12-bromododecanoate, are particularly significant in synthetic organic chemistry. The bromine atom at the end of the aliphatic chain is an excellent leaving group, making these compounds highly reactive towards nucleophilic substitution. This reactivity is frequently exploited to introduce a wide variety of other functional groups, thereby transforming the bromo-ester into a more complex derivative. cymitquimica.com
The utility of these compounds is demonstrated in their application as precursors for a range of important molecules:
Pheromones: Many insect pheromones are long-chain alcohols, aldehydes, or acetates. asianpubs.orgnih.gov Brominated esters provide a convenient starting point for synthesizing these signaling molecules, as the bromide can be readily displaced or converted into the required functional group. rsc.orgnih.gov
Macrocycles: The synthesis of macrocyclic compounds, which are large ring structures, often relies on the cyclization of long, linear precursors possessing reactive groups at both ends. d-nb.infonih.gov A brominated ester can serve as such a precursor, with the bromide and the ester functions providing the necessary handles for ring closure. d-nb.info
Specialty Polymers: In polymer chemistry, brominated esters can act as bifunctional monomers or chain-terminating agents. myskinrecipes.combldpharm.com Their incorporation can introduce specific properties or provide sites for further polymer modification.
Flame Retardants: Certain brominated esters have been developed and utilized for their flame-retardant properties in thermoplastic and thermosetting polymeric systems. google.com
The C-Br bond's reactivity allows for participation in various coupling reactions, further extending the synthetic potential of these molecules. thieme-connect.com The strategic placement of bromine on a long ester chain provides chemists with a powerful tool for constructing elaborate molecular architectures. nih.gov
Research Landscape of this compound: Current Status and Future Directions
The current research landscape for this compound is primarily centered on its role as a versatile synthetic intermediate. lookchem.com Its unique chemical properties and reactivity make it a valuable component in the synthesis of a wide array of organic compounds. lookchem.com Academic and industrial laboratories utilize it as a key building block for creating more complex molecules with specific functionalities. myskinrecipes.combldpharm.com
Current Applications in Synthesis:
| Target Molecule Class | Synthetic Role of this compound | Research Context |
| Insect Pheromones | Serves as a long-chain building block where the bromide is converted to other functional groups (e.g., alcohol, acetate) to match the natural pheromone structure. | Synthesis is crucial for confirming natural product structures and for large-scale production for environmentally friendly pest management. rsc.orgnih.gov |
| Macrocycles | Acts as a linear precursor for ring-closing reactions to form large, cyclic molecules with potential applications in drug discovery and materials science. d-nb.infocam.ac.uk | The synthesis of diverse macrocyclic scaffolds is an active area of research to explore new chemical space for bioactive compounds. d-nb.infonih.gov |
| Antiviral Agents | The 12-bromododecanoate moiety has been incorporated into nucleoside analogs, suggesting a role in modifying the molecule's interaction with biological targets. ontosight.ai | Nucleoside analogs are a major class of antiviral drugs that inhibit viral replication. ontosight.ai |
| Specialty Polymers | Used as a monomer or functional linker to introduce long aliphatic chains into polymer backbones or as side chains. | The introduction of such linkers can influence the physical properties of materials, such as flexibility or hydrophobicity. myskinrecipes.commdpi.com |
Future Directions:
The future research involving this compound is expected to expand into more intricate synthetic applications. As the demand for advanced materials and complex bioactive molecules grows, the utility of such bifunctional linkers will likely increase. Potential future research directions include:
Novel Polymer Architectures: Development of new copolymers and functional materials by leveraging the dual reactivity of this compound to create precisely controlled polymer structures.
Complex Natural Product Synthesis: Its use as a key fragment in the total synthesis of complex natural products that feature long aliphatic chains.
Surface Modification: Application in surface chemistry, where the molecule could be used to anchor specific functional groups or polymers to a substrate, modifying its surface properties.
Drug Delivery Systems: Incorporation into larger molecules designed for drug delivery, where the long alkyl chain could influence the lipophilicity and pharmacokinetic properties of a therapeutic agent.
Continued exploration of the reactivity of this compound will undoubtedly unlock new synthetic methodologies and lead to the creation of novel and valuable compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 12-bromododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXOHINFQALBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274811 | |
| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26825-95-6 | |
| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26825-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 12-Bromododecanoate | |
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Synthetic Methodologies for Methyl 12 Bromododecanoate
Esterification Reactions
The most direct route to Methyl 12-bromododecanoate involves the esterification of 12-bromododecanoic acid. Several methods can be employed for this transformation, with the Fischer esterification being a classical and widely used approach.
Fischer Esterification from 12-Bromododecanoic Acid and Methanoltamu.edu
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. operachem.com In the synthesis of this compound, 12-bromododecanoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst.
Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst for the Fischer esterification due to its effectiveness and availability. tamu.eduorganic-chemistry.org The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. organic-chemistry.org
A general laboratory procedure involves dissolving 12-bromododecanoic acid in an excess of methanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. tamu.eduoperachem.com
To drive the equilibrium towards the formation of the ester, several strategies can be implemented. tamu.edu Utilizing a large excess of methanol not only serves as a reactant but also as the solvent, shifting the equilibrium according to Le Châtelier's principle. masterorganicchemistry.com
The reaction is typically conducted at the reflux temperature of the alcohol, which for methanol is approximately 65°C. operachem.com Reaction times can vary, but heating for several hours is common to ensure the reaction proceeds to completion. cerritos.edu Monitoring the reaction progress can be achieved through techniques such as thin-layer chromatography (TLC). tamu.edu
Work-up of the reaction mixture generally involves removing the excess methanol, followed by an extraction procedure. The crude product is often washed with a basic solution, such as sodium bicarbonate, to neutralize the acid catalyst and any unreacted carboxylic acid, and then with brine. wvu.edu
| Parameter | Typical Condition | Purpose |
| Reactants | 12-Bromododecanoic Acid, Methanol | Formation of the methyl ester |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | To protonate the carboxylic acid and increase reactivity |
| Solvent | Methanol (in excess) | To act as a reactant and drive the equilibrium forward |
| Temperature | Reflux (approx. 65°C) | To increase the reaction rate |
| Reaction Time | Several hours (monitored by TLC) | To allow the reaction to reach equilibrium/completion |
Alternative Esterification Protocols
While Fischer esterification is robust, alternative methods exist that can be advantageous under certain conditions, particularly when dealing with substrates that are sensitive to strong acids.
One such alternative is the use of diazomethane (B1218177) (CH₂N₂) or its safer substitute, trimethylsilyldiazomethane (B103560) (TMS-diazomethane). stonybrook.eduresearchgate.net These reagents react rapidly and cleanly with carboxylic acids at room temperature to produce methyl esters with high yields. researchgate.networdpress.com The reaction with diazomethane is particularly efficient, often proceeding instantaneously. wordpress.com TMS-diazomethane offers a safer alternative to the highly toxic and explosive diazomethane. tcichemicals.com The general procedure involves adding the diazomethane solution to the carboxylic acid in a suitable solvent until the yellow color of the diazomethane persists. researchgate.net
Bromination Reactions in the Context of Dodecanoate (B1226587) Esters
An alternative synthetic strategy involves the bromination of a pre-formed dodecanoate ester, such as methyl dodecanoate. This approach requires a method for the selective bromination at the terminal (ω) position of the long alkyl chain.
Selective Bromination Techniques
Achieving high selectivity for the terminal position in the free-radical bromination of a long-chain alkane is challenging. Free radical bromination typically shows a preference for substitution at the most substituted carbon atom (tertiary > secondary > primary) due to the relative stability of the resulting carbon radicals. masterorganicchemistry.comstackexchange.com For a long-chain ester like methyl dodecanoate, this would lead to a mixture of brominated products.
One potential method for achieving terminal bromination is a modification of the Hunsdiecker reaction . wikipedia.org This reaction traditionally involves the decarboxylation of a silver salt of a carboxylic acid to form an alkyl halide. byjus.comalfa-chemistry.com To synthesize this compound via this route, one could start with a monomethyl ester of a dicarboxylic acid, specifically monomethyl dodecanedioate. The free carboxylic acid end could then be converted to its silver salt and subjected to bromination. This would result in the loss of the carboxyl group as carbon dioxide and the introduction of a bromine atom at that position, yielding the desired ω-bromo ester. The Hunsdiecker reaction has been successfully applied to the preparation of ω-bromo esters. wikipedia.org
Considerations for Regioselectivity and Yield Optimization
Regioselectivity:
The Fischer esterification of 12-bromododecanoic acid is highly regioselective. The reaction occurs exclusively at the carboxylic acid functional group, leaving the terminal bromo-substituent intact. This is due to the significant difference in reactivity between the two functional groups under acidic conditions. The carboxylic acid is readily protonated, activating the carbonyl carbon for nucleophilic attack by methanol. In contrast, the alkyl bromide is unreactive under these conditions.
Yield Optimization:
Several factors are crucial for maximizing the yield of this compound in a Fischer esterification:
Excess Alcohol: Utilizing a large excess of methanol not only acts as the solvent but also shifts the reaction equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle. masterorganicchemistry.comchemistrysteps.com
Removal of Water: The continuous removal of water, a byproduct of the reaction, is a key strategy to drive the reaction to completion. organic-chemistry.org This can be achieved through azeotropic distillation with a suitable solvent or by using a dehydrating agent.
Catalyst Choice and Concentration: The choice and concentration of the acid catalyst can influence the reaction rate. While strong acids like sulfuric acid are effective, they can sometimes lead to side reactions if not used in appropriate amounts. masterorganicchemistry.com
Reaction Time and Temperature: Adequate reaction time and temperature are necessary to reach equilibrium. For the synthesis of this compound from 12-bromododecanoic acid using sulfuric acid as a catalyst, a reaction time of 24 hours is often employed to achieve high yields.
| Parameter | Condition | Rationale |
| Reactant Ratio | Large excess of methanol | Shifts equilibrium towards product formation. |
| Catalyst | Concentrated H₂SO₄ or TsOH | Protonates the carboxylic acid, activating it for nucleophilic attack. |
| Byproduct Removal | Removal of water | Drives the reversible reaction to completion. |
| Temperature | Reflux | Increases reaction rate. |
| Reaction Time | Typically 24 hours | Allows the reaction to proceed to completion for high yield. |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. Several strategies can be envisioned for a more sustainable production of this compound.
Solvent-Free or Reduced-Solvent Synthesis
Traditional Fischer esterification often uses an excess of the alcohol as the solvent. While effective, this can lead to large volumes of solvent waste. Solvent-free or reduced-solvent approaches aim to minimize this. One potential method involves using a minimal amount of methanol, just enough for the stoichiometric reaction, and a solid acid catalyst. This approach, while potentially requiring more vigorous reaction conditions, can significantly reduce the environmental footprint of the synthesis.
Catalytic Methods for Enhanced Atom Economy
Atom economy is a key concept in green chemistry, focusing on maximizing the incorporation of all atoms from the reactants into the final product. In the context of this compound synthesis, this primarily relates to the efficiency of the esterification step. The use of reusable solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, can enhance the atom economy. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and the need for corrosive mineral acids. While specific applications to 12-bromododecanoic acid are not widely reported, these catalytic systems are well-established for the esterification of other long-chain fatty acids.
Electrosynthesis Applications
Electrosynthesis, which uses electricity to drive chemical reactions, is an emerging green chemistry tool that can offer high selectivity and avoid the use of harsh chemical reagents. adelaide.edu.au While direct electrosynthesis of this compound has not been extensively documented, electrochemical methods could potentially be applied. For instance, the anodic oxidation of a carboxylate to form an acyl radical, followed by reaction with methanol, could be a possible route. However, controlling the selectivity and preventing side reactions at the bromo-substituent would be a significant challenge.
Purity and Characterization of Synthetic Products
Obtaining high-purity this compound is crucial for its subsequent use in synthesis. After the reaction is complete, the crude product is typically worked up to remove the excess methanol and the acid catalyst. This often involves washing with a basic solution to neutralize the acid, followed by extraction with an organic solvent.
Chromatographic Purification Techniques (e.g., Silica (B1680970) Gel Chromatography)
Silica gel chromatography is a standard and effective method for the purification of this compound. The choice of eluent system is critical for achieving good separation of the desired product from any unreacted starting material or byproducts.
For long-chain esters like this compound, a non-polar stationary phase like silica gel is typically used with a mobile phase of low to moderate polarity. A common eluent system would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the product, typically in the range of 0.3-0.5 on a thin-layer chromatography (TLC) plate, which allows for efficient separation on a column.
Example Elution System:
A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a common strategy. The less polar impurities will elute first, followed by the this compound, and finally any more polar impurities or unreacted carboxylic acid.
| Compound | Polarity | Elution Order (with increasing solvent polarity) |
| Non-polar byproducts | Low | First |
| This compound | Moderate | Second |
| 12-bromododecanoic acid (starting material) | High | Last |
The purity of the collected fractions is typically monitored by TLC, and the fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Spectroscopic Verification of Molecular Structure
The molecular structure of this compound is unequivocally confirmed through a combination of spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The methyl protons of the ester group are anticipated to appear as a sharp singlet at approximately 3.67 ppm. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is expected to produce a triplet at around 3.41 ppm due to coupling with the neighboring methylene protons. The methylene group alpha to the carbonyl group (-CH₂COOCH₃) should also appear as a triplet, but further upfield at approximately 2.30 ppm. The numerous methylene groups in the long alkyl chain will give rise to a complex multiplet, typically observed in the region of 1.25 to 1.85 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOCH₃ | 3.67 | Singlet |
| -CH₂Br | 3.41 | Triplet |
| -CH₂COO- | 2.30 | Triplet |
| -(CH₂)₈- | 1.25 - 1.85 | Multiplet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is the most deshielded and is expected to have a chemical shift in the region of 174 ppm. The carbon of the methyl ester group (-OCH₃) will likely appear around 51 ppm. The carbon atom bonded to the bromine atom (-CH₂Br) is expected at approximately 34 ppm. The remaining methylene carbons of the long alkyl chain will produce a series of signals in the range of 25 to 34 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O | 174 |
| -OC H₃ | 51 |
| -C H₂Br | 34 |
| -C H₂COO- | 34 |
| -(C H₂)₈- | 25 - 34 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds. The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a saturated ester at approximately 1740 cm⁻¹. Additionally, two distinct C-O stretching vibrations are anticipated in the region of 1300-1000 cm⁻¹. The presence of the long alkyl chain will be confirmed by C-H stretching vibrations appearing just below 3000 cm⁻¹.
| Bond | Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| C=O | Ester | ~1740 |
| C-O | Ester | 1300 - 1000 |
| C-H | Alkane | 2850 - 2960 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2⁺).
Common fragmentation patterns for long-chain methyl esters include the McLafferty rearrangement, which would result in a characteristic fragment ion. Alpha-cleavage next to the carbonyl group is also a likely fragmentation pathway. The loss of the methoxy (B1213986) group (-OCH₃) would generate an acylium ion. Fragmentation of the alkyl chain would produce a series of ions separated by 14 mass units, corresponding to the loss of successive methylene (-CH₂-) groups.
| Fragment | Description |
|---|---|
| M⁺, M+2⁺ | Molecular ion peaks showing the isotopic pattern of bromine |
| [M - 31]⁺ | Loss of the methoxy group (-OCH₃) |
| McLafferty Rearrangement Fragment | Characteristic fragment for esters |
| Series of peaks separated by 14 u | Fragmentation of the alkyl chain |
Chemical Reactivity and Transformation Studies of Methyl 12 Bromododecanoate
Nucleophilic Substitution Reactions at the Bromine Center
The carbon atom attached to the bromine in Methyl 12-bromododecanoate is electrophilic due to the electronegativity of the bromine atom, making it a prime target for nucleophilic attack. These reactions proceed primarily through an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new covalent bond with the nucleophile.
Formation of Various Organic Compounds and Esters
The primary alkyl bromide functionality of this compound allows for its conversion into a wide array of other organic compounds through reaction with various nucleophiles. This versatility makes it a useful intermediate in organic synthesis.
For instance, reaction with nucleophiles such as the cyanide ion (CN⁻), often from a salt like potassium cyanide, results in the formation of a nitrile. This reaction extends the carbon chain by one and introduces a functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Similarly, the azide (B81097) ion (N₃⁻), typically from sodium azide, can displace the bromide to form an azido compound, which can then be reduced to a primary amine.
These nucleophilic substitution reactions provide pathways to introduce diverse functionalities at the terminus of the long alkyl chain, leading to the synthesis of various ω-substituted dodecanoates.
Table 1: Examples of Nucleophilic Substitution Reactions of Alkyl Bromides
| Nucleophile | Reagent Example | Product Functional Group |
| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CN) |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OR) |
| Iodide | Sodium Iodide (NaI) | Alkyl Iodide (-I) |
This table provides illustrative examples of nucleophilic substitution reactions that primary alkyl bromides like this compound can undergo.
Reactions with Amines (e.g., Ethanolamine for Amino Lipids)
Primary amines, acting as nucleophiles, can react with this compound to form secondary amines. A notable application of this reactivity is in the synthesis of amino lipids. For example, the reaction with ethanolamine would involve the nucleophilic attack of the nitrogen atom of ethanolamine on the carbon bearing the bromine atom. This displacement of the bromide ion would result in the formation of a secondary amine, specifically N-(11-methoxycarbonylundecyl)ethanolamine.
Such amino lipids are amphiphilic molecules possessing a hydrophilic head group (from the ethanolamine moiety) and a long hydrophobic tail. These molecules are of interest in the formation of lipid bilayers, micelles, and liposomes, which have applications in drug delivery and gene therapy. The initial reaction can be followed by further alkylation on the nitrogen, potentially leading to tertiary amines or quaternary ammonium salts depending on the reaction conditions and stoichiometry.
Reactions with Phosphines (e.g., Triphenylphosphine for Phosphonium Salts)
This compound readily reacts with phosphines, such as triphenylphosphine (PPh₃), in a classic SN2 reaction to form phosphonium salts. In this reaction, the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine.
The product of this reaction is (11-methoxycarbonylundecyl)triphenylphosphonium bromide. Phosphonium salts are crucial intermediates in organic synthesis, most notably as precursors to phosphorus ylides for the Wittig reaction. The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. The formation of the phosphonium salt from this compound allows for the introduction of a long, functionalized alkyl chain into a molecule via a carbon-carbon double bond. The reaction is typically carried out by heating the alkyl halide with triphenylphosphine in a suitable solvent like toluene or acetonitrile.
Ester Hydrolysis and Transesterification Reactions
The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the attack of a nucleophile at the carbonyl carbon, leading to the substitution of the methoxy (B1213986) group (-OCH₃).
Hydrolysis to 12-Bromododecanoic Acid
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. The hydrolysis of this compound yields 12-bromododecanoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.
In base-catalyzed hydrolysis, also known as saponification, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon. This process is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.
Table 2: Conditions for the Hydrolysis of this compound
| Catalyst | Reagents | Key Intermediate | Product |
| Acid | H₂O, H⁺ (e.g., H₂SO₄) | Protonated Carbonyl | 12-Bromododecanoic Acid + Methanol |
| Base | H₂O, OH⁻ (e.g., NaOH) | Tetrahedral Alkoxide | 12-Bromododecanoate Salt + Methanol |
Transesterification to Other Alkyl Esters
Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. This compound can be converted to other alkyl esters, such as ethyl 12-bromododecanoate, through this reaction. Like hydrolysis, transesterification can be catalyzed by acids or bases.
In an acid-catalyzed transesterification, the alcohol (e.g., ethanol) acts as the nucleophile. The reaction is typically carried out using a large excess of the new alcohol to drive the equilibrium towards the desired product.
Base-catalyzed transesterification involves an alkoxide (e.g., ethoxide) as the nucleophile. This method is also an equilibrium process, and a large excess of the corresponding alcohol is used as the solvent.
Furthermore, enzymatic transesterification using lipases offers a milder and more selective alternative to chemical catalysis. This method can be advantageous when other sensitive functional groups are present in the molecule.
Olefin Metathesis and Cross-Coupling Reactions
Detailed research findings on the direct participation of this compound in olefin metathesis and specific cross-coupling reactions are not extensively available in the reviewed scientific literature. Methodologies for these transformations typically require starting materials with specific functional groups, such as terminal alkenes for metathesis or organometallic reagents for cross-coupling, which would necessitate the prior conversion of this compound.
However, the principles of these reactions can be applied to derivatives of this compound. For instance, the terminal bromide can be transformed into a variety of functional groups amenable to these reactions.
Hypothetical Applications in Olefin Metathesis:
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. For a derivative of this compound to undergo olefin metathesis, the terminal bromine atom would first need to be converted into an alkene. A common strategy to achieve this is through a Grignard reaction with an alkenyl halide, such as allyl bromide, followed by demetalation. The resulting ω-unsaturated ester could then participate in two main types of olefin metathesis:
Acyclic Diene Metathesis (ADMET) Polymerization: If the resulting monomer is a diene, it can undergo ADMET to form long-chain unsaturated polyesters. This process involves the step-growth condensation of dienes, typically catalyzed by ruthenium-based catalysts like Grubbs' catalysts. The reaction is driven forward by the removal of a small volatile alkene, such as ethylene.
Ring-Closing Metathesis (RCM): If a diene is appropriately designed within a single molecule derived from this compound, it could undergo RCM to form a macrocyclic lactone. RCM is a powerful method for the synthesis of large rings, which are often challenging to prepare via other methods.
Hypothetical Applications in Cross-Coupling Reactions:
Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. The bromo- functionality of this compound makes it a suitable electrophilic partner in several types of cross-coupling reactions.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. This compound could theoretically be coupled with a variety of Grignard reagents (R-MgBr) in the presence of a nickel or palladium catalyst to form Methyl 12-substituted dodecanoates. The nature of the 'R' group from the Grignard reagent would determine the final product.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. While this compound is an alkyl halide, modifications of the Sonogashira protocol or conversion of the bromide to a more reactive species could potentially allow for the introduction of an alkynyl group at the terminal position. This would yield a long-chain ω-alkynyl ester, a valuable building block for further transformations.
Formation of Macrocycles and Polymerizable Monomers
The synthesis of macrocycles and polymerizable monomers from this compound would first require its conversion into a suitable precursor.
Formation of Macrocycles:
As mentioned in the context of RCM, a key strategy for forming macrocycles from a derivative of this compound would be to introduce a second terminal alkene into the molecule. This could be achieved through a series of synthetic steps, for example, by converting the ester group to an alcohol, protecting it, and then introducing an alkene at that terminus, followed by deprotection and esterification with an unsaturated acid. The resulting diene could then undergo RCM to form a macrocyclic lactone. The size of the resulting macrocycle would depend on the length of the chains connecting the two double bonds.
Another approach to macrocyclization could involve intermolecular reactions. For instance, two molecules of a derivative of this compound, each functionalized with a reactive group at both ends (e.g., a terminal alkene and a carboxylic acid), could undergo esterification under high dilution conditions to favor the formation of a dimeric macrodiolide.
Formation of Polymerizable Monomers:
This compound can serve as a precursor for various polymerizable monomers.
For ADMET Polymerization: As discussed, conversion of the terminal bromide to an alkene would yield an ω-unsaturated ester. If the ester group is also converted to an alkene, the resulting α,ω-diene could be used as a monomer in ADMET polymerization to produce unsaturated polyesters.
For other Polymerization Methods: The terminal bromide of this compound can be converted to other functional groups suitable for different types of polymerization. For example:
Conversion to an amine or a hydroxyl group would allow for its use in the synthesis of polyamides or polyesters through condensation polymerization.
Conversion to an acrylate or methacrylate group would yield a monomer suitable for radical polymerization.
The following table provides a hypothetical overview of potential transformations of this compound and the resulting products.
| Starting Material Derivative | Reaction Type | Catalyst/Reagent Example | Potential Product |
| Methyl 12-allyldodecanoate | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Macrocyclic Lactone |
| Methyl 12-alkenyldodecanoate | Acyclic Diene Metathesis (ADMET) | Grubbs' Catalyst | Unsaturated Polyester |
| This compound | Kumada Coupling | Ni or Pd catalyst, R-MgBr | Methyl 12-R-dodecanoate |
| This compound | Sonogashira Coupling (modified) | Pd/Cu catalyst, Terminal Alkyne | Methyl 12-alkynyldodecanoate |
Applications of Methyl 12 Bromododecanoate in Advanced Organic Synthesis
Building Block for Complex Organic Compounds
The unique structure of Methyl 12-bromododecanoate, combining a long lipophilic spacer with reactive functional groups at each end, positions it as a key component for synthesizing elaborate molecular architectures. Its linear C12 chain can be incorporated into larger structures to introduce specific physical properties or to span significant molecular distances.
Total synthesis, the complete chemical synthesis of complex organic molecules from simple, commercially available precursors, often relies on strategic building blocks to construct key fragments of a target molecule. This compound and structurally similar long-chain haloesters are particularly useful in strategies involving the formation of large rings or the addition of long alkyl chains.
Many biologically active natural products, including polyketides and macrolides, are characterized by large macrocyclic (large ring) structures. The synthesis of these rings, a process known as macrocyclization, is a significant challenge in organic chemistry. Bifunctional long-chain compounds are essential for these strategies, as they provide the necessary length to span the ring and the reactive ends to close it.
While specific examples detailing the use of this compound in polyketide synthesis are not prevalent in readily available literature, its utility can be understood by examining syntheses of similar molecules. For instance, the total synthesis of macrocyclic ketones like (R)-(-)-muscone, the primary component of deer musk, has been achieved using related long-chain bromo-compounds. niscpr.res.innih.govnih.govnih.govopenmedicinalchemistryjournal.com In these syntheses, a long alkyl chain with a reactive group (like a bromide) is coupled with another molecular fragment, and a subsequent ring-closing reaction, often olefin metathesis, forms the large ring structure. nih.govopenmedicinalchemistryjournal.com
The general strategy applicable to this compound would involve:
Alkylation: The bromide end of the molecule is used to alkylate a nucleophile, attaching the C12 chain to a precursor molecule.
Modification: The methyl ester end is chemically modified to create a reactive site for the ring-closing reaction.
Macrocyclization: The two ends of the elongated molecule are joined to form the macrocycle. rsc.orgresearchgate.netresearchgate.netnih.gov
Table 1: Representative Macrocyclization Strategies Relevant to Long-Chain Bromoesters
| Strategy | Description | Role of Bromoester | Example Natural Product Class |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | An acyclic diene precursor is cyclized using a transition-metal catalyst to form a cyclic olefin. rsc.org | The bromoester is used to build the long-chain diene precursor needed for the reaction. | Macrolides, Muscone nih.govopenmedicinalchemistryjournal.com |
| Macrolactonization | An intramolecular esterification reaction closes the ring by forming a lactone (cyclic ester). whiterose.ac.uk | The bromoester chain is attached and the ester is later hydrolyzed to a carboxylic acid, which then reacts with a hydroxyl group at the other end of the chain. | Polyketides, Macrolide Antibiotics |
| Suzuki/Stille Coupling | Intramolecular carbon-carbon bond formation catalyzed by palladium to close the ring. nih.gov | The bromoester can be converted to a suitable coupling partner (e.g., an organoboron or organotin compound) to participate in the cyclization. | Cyclic Peptides, Marine Natural Products |
In drug discovery, chemists synthesize and test thousands of molecules to find new therapeutic agents. Building blocks like this compound are used to create diverse libraries of compounds for screening. The introduction of a C12 lipophilic chain can significantly alter the physicochemical properties of a molecule, which in turn affects its biological activity and pharmacokinetic profile (how the body absorbs, distributes, metabolizes, and excretes the drug).
The "magic methyl" effect, where the simple addition of a methyl group can drastically improve a drug's potency, is a well-known concept in medicinal chemistry. researchgate.net Similarly, the addition of a longer alkyl chain, such as the one from this compound, can have profound effects.
Table 2: Potential Impact of Incorporating a Dodecanoate (B1226587) Chain in Drug Discovery
| Property Modified | Rationale | Potential Outcome |
|---|---|---|
| Lipophilicity | The long alkyl chain is nonpolar and increases the molecule's affinity for lipids. | Improved cell membrane permeability and absorption; potential for increased binding to hydrophobic pockets in protein targets. |
| Solubility | Increased lipophilicity generally decreases aqueous solubility. | May require formulation strategies to ensure bioavailability. |
| Pharmacokinetics | Increased binding to plasma proteins like albumin. | Longer half-life in the body, potentially reducing dosing frequency. |
| Conformation | The flexible chain can allow the molecule to adopt different shapes. | May improve binding to a biological target by allowing the molecule to fit better into the active site. |
Beyond the initial discovery phase, this compound serves as a valuable intermediate in the synthesis of specific drug candidates and related substances required for regulatory approval.
The synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step process where control over impurities is critical to ensure the safety and efficacy of the final drug product. qingmupharm.comfujifilm.com Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation products. qingmupharm.comwikipedia.org
When this compound is used as a starting material or intermediate in an API synthesis, it is crucial to monitor for its presence and the formation of related impurities in the final product. simsonpharma.comaifa.gov.it Regulatory agencies require that all impurities present above a certain threshold (typically 0.10%) be identified and characterized. wikipedia.org
Table 3: Potential Process-Related Impurities from this compound
| Impurity Type | Potential Structure | Source of Formation |
|---|---|---|
| Unreacted Starting Material | This compound | Incomplete reaction during the synthesis step. |
| Hydrolysis Product | 12-Bromododecanoic acid | Hydrolysis of the methyl ester group due to the presence of water under acidic or basic conditions. qingmupharm.com |
| By-product | Methyl 12-hydroxydodecanoate | Nucleophilic substitution of the bromide by water or hydroxide ions. |
| Dimerization Product | Dimethyl icosanedioate | Reaction of the Grignard reagent derived from the bromoester with another molecule of the bromoester. |
The synthesis of these potential impurities is often required to create reference standards. These standards are used to validate analytical methods (like HPLC) that quantify the level of impurities in each batch of the API. nih.gov
A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. nih.govnih.gov This strategy is often used to overcome problems such as poor solubility, instability, or gastrointestinal side effects. niscpr.res.innih.gov The synthesis of ester prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), for example, involves masking the free carboxylic acid group responsible for gastric irritation. nih.govrsc.org
This compound is an ideal candidate for creating lipid-based prodrugs. The long fatty acid-like chain can be attached to a parent drug to increase its lipophilicity, which can enhance its absorption through the intestinal wall. nih.govamericanpharmaceuticalreview.comresearchgate.net
For targeted drug delivery, the compound can act as a linker, connecting a drug to a targeting moiety like an antibody in an Antibody-Drug Conjugate (ADC). nih.govnih.govrsc.orgcam.ac.uk The linker's role is to be stable in circulation but to release the drug payload once it reaches the target site, such as a tumor cell. nih.govcam.ac.uk The C12 chain of this compound can provide the necessary spacing and physicochemical properties for such a linker.
Role in Specialty Chemical Production
While long-chain functionalized esters are broadly utilized in the chemical industry, specific documented applications of this compound in the large-scale production of surfactants and fragrance intermediates are not extensively reported in publicly available scientific literature. However, its chemical structure suggests potential theoretical applications in these fields.
Long-chain alkyl bromides are common precursors in the synthesis of cationic surfactants, particularly quaternary ammonium compounds. The synthesis typically involves the reaction of the alkyl bromide with a tertiary amine. In theory, this compound could be utilized in a similar fashion. The terminal bromine atom can react with a tertiary amine to form a quaternary ammonium salt, a key functional group for many cationic surfactants. The long dodecanoate chain would provide the necessary hydrophobic tail, while the newly formed quaternary ammonium group would serve as the hydrophilic head. The ester group could potentially be retained or modified in subsequent steps to fine-tune the surfactant's properties. However, specific industrial-scale synthesis of surfactants using this compound as the primary starting material is not well-documented in peer-reviewed journals or patents.
Long-chain esters and brominated compounds can serve as intermediates in the synthesis of fragrance molecules, such as macrocyclic musks. These syntheses often involve multi-step reactions to build the large ring structures characteristic of these scents. For instance, a long-chain bromoester could theoretically be used to introduce a long carbon chain in the construction of a macrocyclic ketone or lactone. A doctoral thesis by Fortunati Tancredi mentions the synthesis of 12-bromo dodecanoate methyl ester in the context of fragrance chemistry, suggesting its potential as a precursor in this field unisa.itunisa.it. However, detailed, publicly accessible synthetic routes for commercial fragrance ingredients that specifically name this compound as a key intermediate are not readily found.
Chemical Probes and Chemical Genetics
A significant and well-documented application of this compound is in the field of chemical biology, specifically in the design and synthesis of chemical probes to study protein S-acylation.
Protein S-acylation, a crucial post-translational modification, is catalyzed by a family of enzymes known as zinc finger Asp-His-His-Cys (ZDHHC) S-acyltransferases. Understanding which ZDHHC enzyme targets a specific protein is a significant challenge in cell biology. To address this, chemical genetic systems have been developed to map the substrates of individual ZDHHC enzymes.
This compound serves as a key starting material in the synthesis of "bumped" fatty acid probes. These probes are chemically modified fatty acids that are designed to be sterically complementary to a mutated "hole" version of a specific ZDHHC enzyme. This engineered enzyme-probe pair allows for the selective labeling of the substrates of that particular enzyme. The synthesis of these bumped probes often begins with this compound, which is then elaborated through a series of chemical reactions to introduce the "bump" and a reporter tag, such as an alkyne or azide (B81097) group for click chemistry.
Table 1: Synthesis of a Bumped Probe Precursor from this compound
| Step | Reactant | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | 12-Bromododecanoic acid | H₂SO₄, Methanol (B129727) | This compound | Esterification of the carboxylic acid |
This specific application highlights the importance of this compound in creating sophisticated tools for studying complex biological processes at the molecular level.
The "bump-and-hole" strategy, for which this compound is a precursor, is a powerful tool for studying enzyme mechanisms. By creating a unique interaction between a modified enzyme and a modified substrate or probe, researchers can dissect the specific functions of individual enzymes within a large family.
The development of these bumped probes relies on the versatile chemical handles of molecules like this compound. The terminal bromide allows for nucleophilic substitution reactions, enabling the attachment of various chemical moieties, while the methyl ester can be hydrolyzed or otherwise modified as needed for the final probe design. This chemical tractability makes it an ideal scaffold for building the complex molecular architectures required for these advanced chemical biology experiments.
Table 2: Key Features of this compound for Chemical Probe Synthesis
| Feature | Chemical Group | Reactivity/Function |
|---|---|---|
| Hydrophobic Tail | Dodecanoate chain | Mimics natural fatty acids, allowing for interaction with lipid-binding pockets of enzymes. |
| Reactive Handle | Terminal Bromide | Allows for facile introduction of "bump" structures and reporter tags via nucleophilic substitution. |
Polymer Chemistry Applications
Monomer for Functionalized Polymers
In polymer chemistry, this compound is particularly valuable as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ethz.chwikipedia.org ATRP allows for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. ethz.ch In this context, the carbon-bromine bond in this compound can be reversibly activated by a transition metal catalyst (typically a copper complex) to generate a radical that initiates the polymerization of vinyl monomers like styrenes or (meth)acrylates. wikipedia.orgcmu.edu
Because of its structure, this compound is primarily used as an initiator rather than a traditional monomer that makes up the repeating backbone. When anchored to a surface, it enables a "grafting-from" approach to create polymer brushes. cmu.edunih.govrsc.org This technique involves immobilizing the initiator molecule onto a substrate (e.g., a silicon wafer or nanoparticle), from which polymer chains then grow, creating a dense layer of end-tethered polymers. cmu.edunih.gov This method is highly effective for modifying surface properties.
Table 1: Role of this compound in ATRP
| Feature | Description | Relevance to Polymer Synthesis |
|---|---|---|
| Initiator Site | The terminal alkyl bromide (C-Br) bond. | Homolytically cleaved by a transition metal catalyst to form a carbon-centered radical, initiating polymerization. ethz.chwikipedia.org |
| Functional Tail | The methyl ester and the C12 aliphatic chain. | Remains as the starting end-group (α-end) of the polymer chain, imparting specific functionality (e.g., hydrophobicity). |
| Polymerization Method | Primarily Atom Transfer Radical Polymerization (ATRP). | Allows for the controlled growth of various polymer chains (e.g., polystyrene, polymethacrylates) from the initiator. cmu.edu |
Integration into Polymeric Architectures for Specific Material Properties
The integration of the 12-bromododecanoate moiety into a polymer architecture, typically as an initiating fragment, imparts specific and desirable material properties. The long dodecyl (C12) chain is inherently hydrophobic and flexible, influencing the physical characteristics of the resulting polymer.
When used to initiate the growth of polymers from a surface, the long aliphatic chain acts as a spacer, physically distancing the polymer backbone from the substrate surface. This can influence the conformation and packing of the polymer brushes. The primary contribution of the dodecanoate chain is the introduction of lipophilicity. This is particularly useful for applications requiring controlled surface energy, such as creating hydrophobic or anti-fouling coatings.
Furthermore, polymers derived from natural fatty acids are often explored for biomedical applications due to their biocompatibility and biodegradability. researchgate.netresearchgate.net By incorporating a fatty acid ester like this compound, the resulting polymeric material can be designed to have enhanced compatibility with biological tissues or to degrade via hydrolysis of the ester bonds over time, which is a desirable feature in areas like drug delivery and temporary medical implants. researchgate.net
Table 2: Influence of the Dodecanoate Moiety on Polymer Properties
| Property | Influence of the Integrated Moiety | Potential Application |
|---|---|---|
| Hydrophobicity | The long C12 alkyl chain significantly increases the nonpolar character of the polymer's initial segment. | Development of water-repellent surfaces, anti-fouling coatings, and materials for interacting with lipid membranes. |
| Flexibility | The aliphatic chain adds flexibility to the base of the polymer structure. | Modifying the mechanical properties of polymer films and coatings. |
| Biocompatibility | Fatty acid derivatives are often biocompatible. researchgate.net | Creating materials for biomedical devices and drug delivery systems that minimize adverse biological responses. |
| Degradability | The ester linkage can be susceptible to hydrolysis, offering a potential degradation pathway. researchgate.net | Design of biodegradable materials for temporary implants or controlled-release systems. |
Conjugation Chemistry
The terminal bromine of this compound makes it an excellent substrate for nucleophilic substitution reactions, which is a cornerstone of conjugation chemistry. This allows the long lipidic chain to be covalently attached to a variety of molecules, including amino acids, peptides, and other bioactive compounds, to create hybrid structures with combined properties.
Lipidic Amino Acid Systems for Enhanced Drug Delivery
A key application of this compound is in the synthesis of lipidic amino acids, also known as lipoamino acids. These are hybrid molecules where a lipid tail is attached to an amino acid. The synthesis is typically achieved by reacting this compound with the amino group of an amino acid (or its ester derivative). The amino group acts as a nucleophile, displacing the bromide ion to form a new carbon-nitrogen bond.
This reaction creates an amphiphilic molecule with a polar amino acid headgroup and a nonpolar lipidic tail. Such structures are of significant interest in drug delivery. mdpi.com For example, they can self-assemble into micelles or be incorporated into liposomes, which are vesicles used to encapsulate therapeutic agents. mdpi.com The lipidic portion helps to improve the drug's solubility, enhance its circulation time, and facilitate its passage across biological membranes, thereby increasing its bioavailability and efficacy.
Reaction Scheme: Synthesis of a Lipidic Amino Acid Br-(CH₂)₁₁-COOCH₃ + H₂N-CH(R)-COOR' → R'-OOC-CH(R)-NH-(CH₂)₁₁-COOCH₃ + HBr (this compound) + (Amino Acid Ester) → (Lipoamino Acid Derivative)
Advanced Analytical and Computational Studies of Methyl 12 Bromododecanoate and Its Derivatives
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy is fundamental to the unambiguous identification and structural elucidation of methyl 12-bromododecanoate. Techniques such as advanced Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography offer complementary information to build a complete picture of the molecule's architecture at an atomic level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. aocs.org For a molecule like this compound, with its long aliphatic chain, one-dimensional (1D) ¹H and ¹³C NMR provide initial information, but advanced two-dimensional (2D) techniques are required for complete signal assignment.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to resolve ambiguities arising from signal overlap in 1D spectra. magritek.commagritek.com
COSY (¹H-¹H Correlation): This experiment reveals proton-proton couplings, allowing for the mapping of adjacent methylene (B1212753) (-CH₂-) groups along the dodecanoate (B1226587) chain, from the α-position next to the ester to the terminal carbon bearing the bromine atom.
HSQC (¹H-¹³C One-Bond Correlation): HSQC correlates each proton signal directly to the carbon atom it is attached to, enabling definitive assignment of the carbon backbone. magritek.commagritek.com
HMBC (¹H-¹³C Long-Range Correlation): This technique identifies couplings between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity around the ester group (e.g., correlation from the methoxy (B1213986) protons to the carbonyl carbon) and the bromo-substituted terminal carbon. magritek.commagritek.com
Predicted NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOCH₃ | ~3.67 (singlet) | ~51.4 |
| C=O | - | ~174.2 |
| -CH₂-COO- (C2) | ~2.30 (triplet) | ~34.1 |
| -CH₂-CH₂-COO- (C3) | ~1.63 (multiplet) | ~24.9 |
| -(CH₂)₈- (C4-C11) | ~1.20-1.40 (multiplet) | ~29.1-29.4 |
| -CH₂-Br (C12) | ~3.41 (triplet) | ~33.8 |
Solid-State NMR (SSNMR): While solution-state NMR describes the molecule's average structure, SSNMR provides information about its conformation, packing, and dynamics in the solid state. europeanpharmaceuticalreview.comst-andrews.ac.uk For this compound, SSNMR can distinguish between crystallographically inequivalent molecules in the unit cell and characterize the local environment around the bromine and carbonyl functional groups, offering insights into intermolecular interactions within the crystal lattice. europeanpharmaceuticalreview.com
High-Resolution Mass Spectrometry is indispensable for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its chemical formula (C₁₃H₂₅BrO₂) with a high degree of confidence.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ that have an intensity ratio of approximately 1:1, providing definitive evidence for the presence of a single bromine atom.
Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. researchgate.net The fragmentation pattern provides further structural information. For this compound, characteristic fragments would arise from:
McLafferty rearrangement: A common fragmentation pathway for esters, resulting in a characteristic ion.
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group and the bromine atom.
Loss of the methoxy group (-OCH₃): Leading to an [M-31]⁺ ion.
Loss of the bromine atom: Leading to an [M-79/81]⁺ ion.
Predicted Key Ions in the HRMS of this compound
| Ion/Fragment | Predicted m/z | Description |
|---|---|---|
| [C₁₃H₂₅⁷⁹BrO₂]⁺ | 292.1038 | Molecular Ion (M⁺) |
| [C₁₃H₂₅⁸¹BrO₂]⁺ | 294.1017 | Molecular Ion (M+2⁺) |
| [C₁₂H₂₂BrO]⁺ | 261.0854 / 263.0833 | Loss of methoxy group (-OCH₃) |
| [C₁₃H₂₅O₂]⁺ | 213.1855 | Loss of bromine radical (·Br) |
| [C₄H₇O₂]⁺ | 87.0446 | Fragment containing the ester group |
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. growingscience.com While obtaining a suitable crystal of this compound itself may be challenging due to the flexibility of the long alkyl chain, analysis of its derivatives or closely related long-chain bromo-esters can provide invaluable structural data. nih.govresearchgate.net
This technique would unambiguously determine:
Molecular Conformation: The exact dihedral angles along the carbon backbone, revealing whether the chain adopts a fully extended (all-trans) conformation or contains gauche kinks.
Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C=O, C-O, C-Br) and angles, which can be compared with theoretical values.
Crystal Packing: How individual molecules are arranged in the crystal lattice, revealing key intermolecular interactions such as van der Waals forces and potential halogen bonding involving the bromine atom, which can influence the material's physical properties. nih.gov
Typical Bond Parameters Expected from Crystallographic Analysis
| Parameter | Expected Value |
|---|---|
| C-Br Bond Length | ~1.94 Å |
| C-C Bond Length (sp³) | ~1.54 Å |
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length (ester) | ~1.34 Å |
| C-C-C Bond Angle (chain) | ~109.5° |
Computational Chemistry and Molecular Modeling
Computational methods are essential for complementing experimental data, providing a deeper understanding of molecular properties and predicting behavior where experiments are difficult to perform.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov It provides a powerful means to predict molecular geometries, energies, and other properties. researchgate.netosti.gov
Structural Elucidation: DFT calculations can be used to determine the lowest energy conformation (optimized geometry) of this compound. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, DFT can predict spectroscopic properties, such as NMR chemical shifts and infrared vibrational frequencies, which aids in the interpretation of experimental spectra.
Reactivity Prediction: DFT is used to analyze the electronic properties that govern chemical reactivity. nih.gov By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's nucleophilic and electrophilic sites. For this compound, the LUMO is expected to be localized around the C-Br bond, indicating that the C12 carbon is the primary site for nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (negative potential, e.g., carbonyl oxygen) and electron-poor (positive potential, e.g., hydrogens and the carbon attached to bromine) regions of the molecule. researchgate.net
Insights from DFT Calculations
| Computational Output | Information Provided |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO/LUMO Energies | Helps predict chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes electrophilic and nucleophilic sites for reactions. |
| Calculated NMR Shifts | Aids in the assignment of experimental NMR spectra. |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. acs.orgrsc.orgtaylorfrancis.com This approach is particularly well-suited for studying large, flexible molecules like this compound.
Conformational Analysis: The long alkyl chain of this compound can adopt a vast number of conformations. MD simulations can explore this conformational landscape by modeling the molecule's movements in different environments (e.g., in a vacuum, in a solvent, or as part of a larger assembly). aip.org These simulations can quantify the probability of finding the chain in an extended, all-trans state versus more compact, folded states containing gauche defects, providing insight into the molecule's flexibility. preprints.orgresearchgate.net
Interactions and Dynamics: MD simulations are used to study how this compound interacts with its surroundings. Simulations in a solvent box (e.g., water or an organic solvent) can reveal information about solvation shells and the orientation of solvent molecules around the polar ester head and the nonpolar alkyl chain. In systems with multiple molecules, MD can be used to model aggregation behavior, such as the formation of micelles or bilayers, and to understand how these processes are influenced by the terminal bromine atom.
Applications of Molecular Dynamics Simulations
| Type of Analysis | Key Insights Gained |
|---|---|
| Conformational Sampling | Identifies preferred molecular shapes and chain flexibility. |
| Solvation Studies | Characterizes interactions with solvent molecules. |
| Aggregation Behavior | Models self-assembly and interactions in multi-molecule systems. |
| Thermodynamic Properties | Can be used to estimate properties like diffusion coefficients. |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to predict the biological activities of novel, structurally similar compounds. Such studies are pivotal in rational drug design, allowing for the pre-screening of potential therapeutic agents before their synthesis.
For a homologous series of derivatives of this compound, a QSAR model would be developed by first synthesizing a range of analogs and testing their biological activity (e.g., antimicrobial, antifungal, or enzymatic inhibition). The next step involves calculating various molecular descriptors for each derivative. These descriptors quantify different aspects of the molecule's physicochemical properties.
Key molecular descriptors that would be relevant for QSAR studies on long-chain fatty acid ester derivatives include:
Lipophilicity: Often represented by logP (the logarithm of the partition coefficient between octanol and water), this descriptor is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.
Electronic Properties: Descriptors such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO) are used to model electrostatic interactions and the reactivity of the compounds.
Steric/Topological Descriptors: These include molecular weight, molecular volume, surface area, and various topological indices that describe the size, shape, and branching of the molecule. These factors are critical for understanding how a derivative fits into a biological target's active site. nih.govresearchgate.net
Hydrogen Bonding: The number of hydrogen bond donors and acceptors can be a significant parameter, particularly if the biological target involves such interactions for binding. nih.gov
Once the biological activities and molecular descriptors are determined for a training set of compounds, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to generate a predictive model. For instance, a hypothetical QSAR study on fatty acid amide hydrolase (FAAH) inhibitors, which include ester compounds, utilized lipophilicity and steric requirements as key parameters in developing their models. nih.govnih.gov Such a model could guide the synthesis of new this compound derivatives with potentially enhanced biological efficacy.
| Descriptor Class | Specific Descriptor | Relevance to Biological Activity |
|---|---|---|
| Lipophilic | logP | Governs membrane transport and hydrophobic interactions. |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |
| Electronic | HOMO/LUMO Energies | Relates to the molecule's chemical reactivity and stability. |
| Steric/Topological | Molecular Volume | Determines the fit within a receptor or enzyme active site. nih.gov |
| Steric/Topological | Molecular Surface Area | Affects the extent of interaction with the biological target. |
| Structural | Number of Hydrogen Bond Donors/Acceptors | Critical for specific binding interactions involving hydrogen bonds. nih.gov |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for this purpose.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. The analysis of brominated fatty acid methyl esters is well-established, often utilizing a mass spectrometer (MS) as the detector for definitive identification and quantification. nih.govresearchgate.net For routine purity assessment, a Flame Ionization Detector (FID) provides excellent sensitivity. The choice of the capillary column is critical; non-polar or medium-polarity columns are typically used for separating fatty acid methyl esters (FAMEs). uib.nochromatographyonline.com
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
High-Performance Liquid Chromatography (HPLC) offers a complementary technique, particularly for less volatile derivatives or when thermal degradation is a concern. Since long-chain alkyl halides and esters lack a strong UV chromophore, detection can be challenging. nih.gov A Refractive Index (RI) detector is a common choice for universal detection of such compounds. nih.gov Alternatively, derivatization with a UV-active moiety can be performed to enhance detection sensitivity with a UV-Vis detector. acs.org Reversed-phase HPLC is the most common mode for separating these types of molecules.
| Parameter | Condition |
|---|---|
| Instrument | HPLC with RI or UV-Vis detector |
| Column | C18 reversed-phase, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Refractive Index (RI) or UV-Vis at low wavelength (e.g., 210 nm) |
Chiral Separations of Enantiomeric Derivatives (if applicable)
This section is not directly applicable to this compound itself, as the molecule is achiral. A chiral center requires a carbon atom to be bonded to four different substituent groups. In this compound, the bromine atom is on the terminal carbon (C12), which is bonded to two hydrogen atoms, making it achiral.
However, if derivatives of this compound were synthesized to contain a chiral center, for example, by introducing a substituent at one of the methylene carbons along the chain (C2 to C11), then chiral separation would be necessary to isolate the individual enantiomers. Enantiomers often exhibit different biological activities, making their separation crucial in pharmaceutical and biological studies.
The separation of enantiomeric fatty acid derivatives can be achieved by either Gas Chromatography or HPLC using a chiral stationary phase (CSP). nih.govaocs.org
Direct Chiral HPLC: This is a widely used method where the racemic mixture of a chiral derivative is passed through an HPLC column containing a CSP. nih.govaocs.org The enantiomers interact differently with the chiral phase, leading to different retention times and thus, separation.
Indirect Chiral Analysis: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. tandfonline.com These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column (GC or HPLC). tandfonline.comoup.com
| Technique | Principle | Typical Application |
|---|---|---|
| Direct Chiral HPLC/GC | Enantiomers exhibit differential interaction with a Chiral Stationary Phase (CSP), leading to separation. | Resolution of enantiomeric fatty acid amides or esters on a (R)-N-(3,5-dinitrobenzoyl)phenylglycine-based CSP. nih.gov |
| Indirect Chiral HPLC/GC | Racemic mixture is reacted with a pure chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. | Labeling chiral fatty acids with a chiral fluorescent agent to form diastereomeric esters, followed by separation on a standard C18 column. tandfonline.comoup.com |
Emerging Research Directions and Future Prospects
Catalysis in Reactions Involving Methyl 12-Bromododecanoate
The presence of a terminal bromoalkane functionality makes this compound an ideal substrate for a variety of catalytic cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. bris.ac.uk this compound can serve as the electrophilic partner in several such reactions. For instance, in Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between the bromo-end of the molecule and an organoboron reagent. bris.ac.uk Similarly, in Kumada coupling, Grignard reagents are used with nickel or palladium catalysts. ethz.ch More recently, due to the cost and toxicity of palladium, there has been a significant shift towards using more earth-abundant and sustainable metals like iron. bris.ac.uk Iron-catalyzed cross-coupling reactions, while still under development for biaryl formation, have shown success in aryl-alkyl couplings. bris.ac.uk These methods allow for the attachment of a wide range of organic fragments to the terminus of the C12 chain, enabling the synthesis of complex long-chain molecules.
C-H Activation: Another significant area is the use of transition-metal-catalyzed C–H bond activation. nih.govnih.gov This strategy allows for the direct functionalization of otherwise unreactive C-H bonds. While typically applied to aromatic systems, advances are being made in the more challenging area of aliphatic C-H activation. youtube.com In the context of molecules derived from this compound, catalysts based on metals like rhodium, iridium, and palladium can direct the formation of new bonds at specific positions, guided by existing functional groups. nih.govyoutube.com For example, after the bromo-group has been replaced, the ester group or a newly introduced functional group could act as a directing group to functionalize a C-H bond along the aliphatic chain. This approach offers a highly efficient way to build molecular complexity without the need for pre-functionalized starting materials. nih.gov
| Catalytic Reaction Type | Typical Catalysts | Reactant Partner for this compound | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium complexes | Organoboron Reagents | C-C |
| Kumada Coupling | Nickel, Palladium complexes | Grignard Reagents (Organomagnesium) | C-C |
| Iron-Catalyzed Coupling | Iron complexes | Grignard, Organozinc Reagents | C-C |
| C-H Activation/Functionalization | Rhodium, Iridium, Ruthenium | Alkenes, Alkynes, Organometallics | C-C, C-Heteroatom |
Sustainable Synthesis and Green Chemistry Innovations
The synthesis and application of chemicals are increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. sigmaaldrich.comacs.org
Green Synthesis of Fatty Esters: The production of fatty acid esters like this compound is being re-evaluated through a green chemistry lens. Traditional esterification methods often require harsh conditions and generate significant waste. Sustainable alternatives include enzyme-catalyzed processes. mdpi.com Lipases, for example, can catalyze esterification reactions under mild conditions and can be highly selective, reducing the need for protecting groups and minimizing byproducts. mdpi.com Another approach is the use of solvent-free reaction conditions, which can be enhanced by microwave activation or phase transfer catalysis, leading to high yields in shorter reaction times. rsc.org
Atom Economy and Renewable Feedstocks: A key principle of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org Catalytic reactions are inherently superior to stoichiometric ones in this regard. acs.org The synthesis of adipic acid, for example, has seen innovations where traditional carcinogenic benzene (B151609) starting materials are replaced by sugars, which are converted via biocatalytic processes using yeast in water at ambient temperature. greenchemistry-toolkit.org Dodecanoic acid, the precursor to this compound, can be sourced from renewable plant oils like coconut or palm kernel oil, aligning with the green chemistry principle of using renewable feedstocks. dcu.ie
| Green Chemistry Principle | Application in Synthesis of Long-Chain Esters | Benefit |
| Catalysis | Use of lipases or other enzymes for esterification. mdpi.com | Mild reaction conditions, high selectivity, reduced waste. nih.gov |
| Use of Renewable Feedstocks | Sourcing dodecanoic acid from plant oils. dcu.ie | Reduced reliance on fossil fuels, sustainability. |
| Safer Solvents and Auxiliaries | Performing reactions in water or under solvent-free conditions. rsc.org | Reduced environmental impact and health hazards. |
| Design for Energy Efficiency | Using microwave irradiation to accelerate reactions. rsc.org | Lower energy consumption, faster process times. |
| Reduce Derivatives | Employing selective biocatalysts to avoid protecting groups. sigmaaldrich.com | Fewer reaction steps, less waste generated. |
Bioconjugation and Bioorthogonal Chemistry with Brominated Esters
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net These reactions are crucial for labeling and studying biomolecules in real-time. acs.org
The terminal bromine of this compound makes it a potential precursor for creating probes for bioconjugation. The bromo group can be readily converted into other functionalities, such as an azide (B81097) or an alkyne, which are the cornerstone functional groups for "click chemistry."
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most prominent click reactions. nih.gov By first substituting the bromine atom of this compound with an azide group (via reaction with sodium azide), the resulting molecule can be "clicked" onto a biomolecule that has been modified to contain an alkyne. SPAAC offers the advantage of being copper-free, which is crucial for applications in living cells as copper can be toxic. wikipedia.org
Other Bioorthogonal Reactions: Beyond click chemistry, other bioorthogonal ligations could be employed. The Staudinger ligation, the first bioorthogonal reaction developed, joins an azide with a specifically engineered phosphine. acs.orgnih.gov Another powerful reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481) or norbornene). nih.govacs.org The bromo-ester could be functionalized with a strained alkene, allowing it to be targeted by a tetrazine-modified biomolecule. These reactions are known for their exceptionally fast kinetics. nih.gov The alkyl halide functionality itself can participate in certain bioorthogonal labeling strategies, acting as an electrophile for nucleophilic residues on proteins, although this approach can be less specific than click chemistry.
| Bioorthogonal Reaction | Required Functional Groups | Key Features |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | High efficiency, requires copper catalyst. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for living systems. researchgate.net |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine and Strained Alkene/Alkyne | Extremely fast reaction rates, no catalyst needed. nih.govresearchgate.net |
| Staudinger Ligation | Azide and Triarylphosphine | First developed bioorthogonal reaction, good specificity. nih.gov |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone and Aminooxy/Hydrazine | Forms stable oxime/hydrazone linkages. acs.orgnih.gov |
Advanced Materials Science Applications
The unique structure of this compound makes it a valuable monomer and surface modification agent in materials science.
Functional Polymers: The terminal bromine atom is an excellent initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the growth of well-defined polymer chains from the end of the molecule, creating polymers with a long aliphatic tail. Such polymers can have interesting self-assembly properties. Alternatively, the bromo-ester can be used in post-polymerization modification. escholarship.org For instance, a pre-formed polymer with nucleophilic side chains can be functionalized by reacting it with this compound. Long-chain aliphatic polyesters, which have polyethylene-like properties but are biodegradable, can be synthesized from fatty acid derivatives. dcu.ie Ring-opening metathesis polymerization (ROMP) is another powerful technique used to create functional polymers from cyclic monomers, and end-capping with a molecule like this compound could introduce specific end-group functionality. nih.gov20.210.105
Surface Modification: The ester group can be hydrolyzed to a carboxylic acid, or converted to a phosphonic acid, which can then act as an anchor to bind to various metal oxide surfaces. nrel.gov This allows for the creation of self-assembled monolayers (SAMs) on surfaces like indium tin oxide (ITO), zinc oxide, or silica (B1680970). nrel.govresearchgate.net The long dodecyl chain would orient away from the surface, creating a hydrophobic or functionalized interface. The terminal bromine on this surface-bound layer remains available for further chemical reactions, providing a platform to covalently attach other molecules, polymers, or nanoparticles. mdpi.com This approach is useful for tuning the electronic properties of surfaces in organic electronics, controlling wettability, or creating biocompatible coatings. nrel.govmdpi.com
| Application Area | Role of this compound | Resulting Material/Property |
| Polymer Synthesis | Initiator for controlled polymerization (e.g., ATRP). | Well-defined polymers with aliphatic side chains or end-groups. |
| Post-Polymerization Modification | Functionalizing agent for existing polymers. | Polymers with tailored side-chain properties. escholarship.org |
| Surface Modification | Precursor for self-assembled monolayers (SAMs). | Modified surfaces with controlled wettability, electronic properties, or further reactivity. mdpi.com |
| Nanomaterial Synthesis | Ligand for stabilizing nanoparticles. | Functionalized nanoparticles with tailored surface chemistry. |
Q & A
Basic: What are the recommended methods for synthesizing Methyl 12-bromododecanoate with high purity?
Methodological Answer:
this compound is typically synthesized via bromination of methyl dodecanoate using reagents like -bromosuccinimide (NBS) under radical initiation or photochemical conditions. Key steps include:
- Esterification : Start with dodecanoic acid and methanol in the presence of or Amberlyst-15 as a catalyst .
- Bromination : Use NBS with a radical initiator (e.g., AIBN) in or another inert solvent under UV light to selectively brominate the 12th carbon .
- Purification : Employ fractional distillation (under reduced pressure, e.g., 0.1–1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Validate purity via GC-MS or -NMR, comparing peaks to NIST reference spectra .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- -NMR : Identify the methyl ester peak at δ 3.65–3.70 ppm and the brominated CH group near δ 3.40–3.50 ppm. Compare integration ratios to confirm stoichiometry .
- IR Spectroscopy : Look for ester C=O stretching at ~1740 cm and C-Br absorption at 500–600 cm .
- Mass Spectrometry (EI-MS) : Expect molecular ion [M] at m/z 294 (CHBrO) and fragment ions corresponding to Br loss (m/z 215) .
- DSC/TGA : Assess thermal stability; decomposition typically occurs above 200°C, with melting points reported between 290–292 K .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N or Ar) to minimize light-induced degradation and hydrolysis .
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated solvent containers .
Advanced: How can researchers resolve discrepancies in reported thermodynamic data for this compound?
Methodological Answer:
Conflicting data (e.g., boiling points ranging from 596 K to 429 K under reduced pressure) often arise from variations in experimental conditions or instrumentation . To resolve discrepancies:
Replicate Experiments : Use standardized methods (e.g., ASTM distillation protocols) and calibrate equipment with reference compounds.
Validate via NIST Data : Compare results to NIST Chemistry WebBook entries, which aggregate peer-reviewed values (e.g., ΔvapH° = 86.6 ± 0.8 kJ/mol) .
Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict thermodynamic properties and cross-check experimental results .
Advanced: What strategies optimize reaction yields in nucleophilic substitutions using this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity by stabilizing transition states.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
- Kinetic Monitoring : Track reaction progress via inline FTIR or HPLC to identify optimal termination points.
- Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves) to sequester water, reducing hydrolysis .
Advanced: How can computational modeling predict the reactivity of this compound in complex syntheses?
Methodological Answer:
- DFT Studies : Calculate LUMO energies to predict electrophilicity at the brominated carbon. Tools like Gaussian or ORCA are recommended .
- Molecular Dynamics (MD) : Simulate solvation effects and steric hindrance in SN2 reactions using AMBER or GROMACS.
- Docking Studies : Model interactions with enzymes (e.g., lipases) to design biocatalytic pathways for derivatization .
Advanced: What experimental designs address the stability challenges of this compound in aqueous environments?
Methodological Answer:
- Hydrolysis Kinetics : Conduct pH-dependent stability studies (pH 2–12) at 25–60°C, quantifying degradation via HPLC .
- Surfactant Stabilization : Incorporate nonionic surfactants (e.g., Tween-80) to form micelles, shielding the ester from water .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
